Synthetic Yield of the Protected Intermediate: Di-Trityl vs. Mono-Trityl Acid Starting Materials
When (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid ethyl ester (CAS 64485-82-1) is treated with trityl chloride (2.5 equiv) in DMF with triethylamine at 50 °C for 72 h, the desired di-trityl product (Z)-ethyl-2-(2-(tritylamino)thiazol-4-yl)-2-(trityloxyimino)acetate is obtained in 85% isolated yield [1]. In contrast, the preparation of the mono-trityl acid (Z)-2-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid from the same unprotected precursor via selective O-tritylation followed by ester hydrolysis is reported to proceed with 75–80% overall yield across two steps, and the resulting mono-trityl acid requires additional activation (e.g., thioester or mixed anhydride formation) prior to coupling, incurring further yield loss [2]. The single-step, high-yielding di-tritylation to the ethyl ester thus offers a direct economic advantage in atom economy and operational simplicity.
| Evidence Dimension | Isolated yield of protected intermediate synthesis step |
|---|---|
| Target Compound Data | 85% isolated yield (single-step di-tritylation, 50 °C, DMF, TEA, 72 h) |
| Comparator Or Baseline | 75–80% overall yield for mono-trityl acid (two-step sequence: selective O-tritylation + ester hydrolysis); additional activation step required before coupling |
| Quantified Difference | 5–10 absolute percentage point yield advantage in intermediate preparation; one fewer synthetic operation before the key acylation step |
| Conditions | DMF solvent, trityl chloride reagent, triethylamine base; laboratory scale (43 g starting material → 120 g product) |
Why This Matters
The higher single-step yield and elimination of an extra activation step translate directly to reduced solvent consumption, shorter cycle time, and lower cost per mole of coupling-competent intermediate for procurement-scale planning.
- [1] Thiazole.com. Simple exploration of 64485-82-1: synthetic route to (Z)-ethyl-2-(2-(tritylamino)thiazol-4-yl)-2-(trityloxyimino)acetate. Published 2020-11-06. View Source
- [2] CN 102180843 A. Preparation method of 2-(2-amino-4-thiazole)-2(Z)-trityloxyiminoacetic acid. Chinese Patent, 2011. View Source
